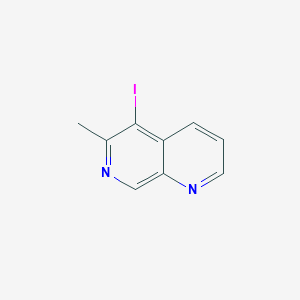

5-Iodo-6-methyl-1,7-naphthyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-iodo-6-methyl-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFKKOTYEDXHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=C1I)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 5 Iodo 6 Methyl 1,7 Naphthyridine

Directed Metalation and Functionalization of 5-Iodo-6-methyl-1,7-naphthyridine

Directed metalation has emerged as a powerful strategy for the regioselective functionalization of various aromatic and heteroaromatic compounds. In the context of this compound, this approach allows for the introduction of a wide range of functional groups at specific positions, which would be challenging to achieve through classical electrophilic or nucleophilic substitution reactions.

Regioselective Lithiation and Magnesiation

The regioselectivity of metalation reactions on the naphthyridine core is highly dependent on the directing group and the metalating agent used. For halogenated pyridines and related azines, the use of lithium and magnesium bases, particularly those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven to be highly effective. thieme-connect.de

Studies on related naphthyridine systems have demonstrated that a combination of Zn-, Mg-, and Li-TMP bases can lead to successive regioselective metalations, allowing for the introduction of multiple substituents. researchgate.net For instance, the metalation of 1,5-naphthyridine (B1222797) can be directed to different positions depending on the base and the presence of additives like Lewis acids. nih.gov

While specific studies on the regioselective lithiation and magnesiation of this compound are not extensively documented in the provided search results, the principles derived from similar systems, such as 4-bromobenzo[c] mdpi.comuni-muenchen.denaphthyridine, are highly relevant. beilstein-journals.orgd-nb.info In this analog, regioselective direct ring metalation at C-5 was achieved using TMPMgCl∙LiCl at low temperatures. beilstein-journals.orgd-nb.info This suggests that the iodine atom and the methyl group on the this compound ring would play a crucial role in directing the metalation to a specific position. The bulky iodine atom and the adjacent methyl group could sterically hinder metalation at nearby positions, while the electronic effects of the iodine and the nitrogen atoms would also influence the site of deprotonation.

It is also worth noting the "halogen dance" reaction, a phenomenon observed in the metalation of an 8-iodo-2,4-trifunctionalized 1,5-naphthyridine, which allows for a fourth regioselective functionalization. researchgate.net This highlights the complex reactivity patterns that can emerge in polyfunctionalized naphthyridine systems.

Quenching with Diverse Electrophiles

Once the organometallic intermediate of this compound is formed through regioselective lithiation or magnesiation, it can be reacted with a wide variety of electrophiles to introduce new functional groups. This "quenching" step is a versatile method for creating a diverse library of substituted naphthyridine derivatives.

The reaction of metalated 4-bromobenzo[c] mdpi.comuni-muenchen.denaphthyridine with various electrophiles provides a good model for the potential transformations of metalated this compound. beilstein-journals.orgd-nb.info For example, quenching with iodine can introduce a second halogen atom, creating a dihalogenated building block for further cross-coupling reactions. beilstein-journals.org Reaction with aldehydes leads to the formation of secondary alcohols, while quenching with carbonates can yield esters. beilstein-journals.orgd-nb.info

The following table summarizes the types of electrophiles that have been successfully used to quench metalated naphthyridine and related heterocyclic systems, and the corresponding products obtained.

These examples demonstrate the broad scope of this methodology for generating functionalized naphthyridines. The specific electrophiles and reaction conditions would need to be optimized for the this compound system to achieve the desired products in good yields.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the this compound ring system is characterized by its susceptibility to both electrophilic and nucleophilic substitution reactions. The presence of the iodine atom, the methyl group, and the two nitrogen atoms within the bicyclic structure significantly influences the regioselectivity and feasibility of these transformations.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a much more common and synthetically useful reaction for halogenated naphthyridines. The electron-deficient nature of the naphthyridine ring, enhanced by the presence of a halogen atom, facilitates the attack of nucleophiles. The iodine atom in this compound serves as a good leaving group, making this position susceptible to nucleophilic displacement.

A wide range of nucleophiles can be employed in SNAr reactions with halogenated naphthyridines, including amines, alkoxides, and thiolates. For instance, amination reactions of halogenated 1,5-naphthyridine derivatives with various amines have been reported to proceed efficiently, often in the presence of a base like cesium carbonate. mdpi.comnih.gov Similarly, the displacement of a triflate group, another excellent leaving group, with amines has been demonstrated. nih.gov

The following table provides examples of nucleophilic aromatic substitution reactions on halogenated naphthyridine systems.

N-Functionalization (N-Alkylation, N-Acylation, N-Tosylation)

The nitrogen atoms in the 1,7-naphthyridine (B1217170) ring are nucleophilic and can readily react with various electrophiles, leading to N-functionalized products. This includes N-alkylation, N-acylation, and N-tosylation.

N-Alkylation: Alkyl halides are common reagents for the N-alkylation of naphthyridines. The reaction typically proceeds through the formation of a quaternary naphthyridinium salt, which can then be deprotonated by a base to yield the N-alkylated product. mdpi.com For example, the alkylation of 1,5-naphthyridinones with bromoethanol in the presence of cesium carbonate has been reported. mdpi.com

N-Acylation and N-Tosylation: Acylating agents (e.g., acyl chlorides, anhydrides) and sulfonylating agents (e.g., tosyl chloride) can also react with the nitrogen atoms of the naphthyridine ring. These reactions introduce electron-withdrawing groups onto the nitrogen, which can modify the electronic properties and reactivity of the entire ring system. While specific examples for this compound were not found, the general reactivity of naphthyridine nitrogens suggests that these transformations are feasible.

The following table summarizes common N-functionalization reactions on naphthyridine systems.

It is important to consider that in this compound, there are two nitrogen atoms (N-1 and N-7) that could potentially undergo functionalization. The regioselectivity of N-functionalization would depend on the steric and electronic environment of each nitrogen atom.

Table of Compounds

Oxidation and Reduction Chemistry of Naphthyridine Scaffolds

The reactivity of the this compound scaffold in oxidation and reduction reactions is governed by its constituent functional groups: the electron-rich naphthyridine core, the oxidizable methyl group, and the reducible iodo group. The two nitrogen atoms within the bicyclic system are particularly susceptible to oxidation, while the aromatic core can undergo reduction under specific conditions.

Oxidation Chemistry

The primary sites for oxidation on the naphthyridine skeleton are the nitrogen atoms and the peripheral methyl group.

N-Oxidation: The nitrogen atoms of the 1,7-naphthyridine ring can be oxidized to form N-oxides. nih.govmdpi.com This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or through biotransformations. mdpi.com For this compound, oxidation could potentially occur at either the N-1 or N-7 position, leading to two different mono-N-oxides or a di-N-oxide. The regioselectivity of this reaction would be influenced by the electronic effects of the iodo and methyl substituents. The formation of 1,7-naphthyridine 1-oxides has been explored in the development of potent and selective kinase inhibitors. nih.gov

Side-Chain Oxidation: The methyl group at the C-6 position is a handle for oxidative functionalization. Similar to other methyl-substituted benzo[c] sci-hub.seacs.orgnaphthyridines, this group can be oxidized to a formyl (aldehyde) group. beilstein-journals.org Further oxidation could yield a carboxylic acid. Such transformations introduce new functionalities for further synthetic modifications.

Dehydrogenation/Aromatization: In related heterocyclic systems, the oxidation of partially saturated rings (e.g., tetrahydro-naphthyridines) to their fully aromatic counterparts is a common strategy. mdpi.com This is typically achieved through catalytic dehydrogenation, for instance, using a cobalt catalyst in conjunction with a photosensitizer under visible light. mdpi.com

Table 1: Potential Oxidation Reactions of this compound

| Reaction Type | Reagent/Conditions | Potential Product(s) | Comments |

| N-Oxidation | m-CPBA or other peroxy acids | This compound 1-oxide or 7-oxide | Regioselectivity depends on the electronic environment of N1 vs. N7. nih.govmdpi.com |

| Side-Chain Oxidation | Mild oxidizing agents | 5-Iodo-1,7-naphthyridine-6-carbaldehyde | The methyl group is a site for oxidation to introduce an aldehyde functionality. beilstein-journals.org |

| Aromatization | Visible-light photoredox catalysis with a Co catalyst | (From the corresponding tetrahydronaphthyridine) this compound | This reaction is an oxidation of a reduced precursor to form the aromatic scaffold. mdpi.com |

Reduction Chemistry

Reduction reactions can target the aromatic core or the carbon-iodine bond.

Ring Hydrogenation: The naphthyridine ring system can be partially or fully reduced. Catalytic transfer hydrogenation using a chiral catalyst has been used to synthesize 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds enantioselectively. acs.org A similar approach could be applied to this compound to produce the corresponding tetrahydro derivative, which would create a non-planar, more flexible molecular structure.

Reductive Dehalogenation: The carbon-iodine bond at the C-5 position is susceptible to reductive cleavage. This deiodination can be accomplished through various methods, including catalytic hydrogenation or using metal-based reducing agents. This reaction would yield 6-methyl-1,7-naphthyridine, effectively removing the iodine and providing a scaffold for different derivatization strategies. The selective reduction of one halogen in the presence of others has been demonstrated in related systems. beilstein-journals.org

Table 2: Potential Reduction Reactions of this compound

| Reaction Type | Reagent/Conditions | Potential Product(s) | Comments |

| Ring Hydrogenation | Catalytic Transfer Hydrogenation (e.g., Ru-catalyst, Hantzsch ester) | 5-Iodo-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine | Reduces the aromatic pyridine (B92270) ring, creating a chiral center. acs.org |

| Reductive Deiodination | Catalytic Hydrogenation (e.g., Pd/C, H₂) or other reducing agents | 6-Methyl-1,7-naphthyridine | Selectively removes the iodo substituent from the aromatic ring. |

C-H Activation Methodologies for Peripheral Functionalization

Direct C-H activation has emerged as a powerful tool for the peripheral functionalization of heterocyclic scaffolds like naphthyridine, avoiding the need for pre-functionalized starting materials. acs.org These methods allow for the introduction of new substituents at specific C-H bonds on the aromatic core.

Directed Metalation

The nitrogen atoms in the 1,7-naphthyridine ring strongly influence the acidity of adjacent C-H bonds, enabling regioselective deprotonation by strong bases, a process known as directed metalation.

TMP-Bases: The use of sterically hindered amide bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has proven effective for the regioselective metalation of various naphthyridine isomers. beilstein-journals.orgresearchgate.net For the 1,7-naphthyridine scaffold, the most acidic protons are typically at positions adjacent to the nitrogen atoms (C-2 and C-8) and the electron-deficient C-4 position. In the case of this compound, C-H activation would likely be directed to C-8, C-4, or C-2. For instance, studies on 4-bromobenzo[c] sci-hub.seacs.orgnaphthyridine showed that metalation with TMPMgCl∙LiCl occurs selectively at the C-5 position. beilstein-journals.org After deprotonation, the resulting organometallic intermediate can be trapped with a wide range of electrophiles (e.g., iodine, aldehydes, esters), allowing for the introduction of various functional groups. beilstein-journals.org

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, can catalyze the direct functionalization of C-H bonds with various coupling partners.

Rhodium-Catalyzed Annulation: Rhodium-catalyzed C–H activation and annulation processes have been developed for synthesizing complex, poly-arylated 2,6-naphthyridine (B1209661) derivatives for use as electron-transporting materials. acs.org This strategy involves the activation of a C-H bond and subsequent reaction with an alkyne or other coupling partner to build a new ring system.

Cobalt-Catalyzed Cross-Coupling: While typically used for cross-coupling with halogenated naphthyridines, cobalt catalysis principles can be extended to C-H activation contexts. acs.orgnih.gov These reactions enable the formation of C-C bonds by coupling the naphthyridine core with organometallic reagents. acs.orgnih.gov The C-H bonds at positions C4 and C8 of the 1,7-naphthyridine core are potential sites for such transformations due to their electronic properties.

The specific outcome of C-H activation on this compound would depend on the chosen methodology, with directed metalation offering predictable regioselectivity based on proton acidity, while transition-metal catalysis would be governed by a combination of electronic and steric factors.

Table 3: C-H Activation Strategies for this compound

| Methodology | Catalyst/Reagent | Target C-H Position(s) | Potential Functional Group Introduced |

| Directed Metalation | TMPMgCl·LiCl followed by an electrophile (E-X) | C-8, C-4, C-2 | Varies with electrophile (e.g., Iodo, Formyl, Carboxyl). beilstein-journals.orgresearchgate.net |

| Rh-Catalyzed C-H Activation | Rhodium complexes | C-4, C-8 | Aryl, Alkyl, or annulated rings. acs.org |

| Pd-Catalyzed C-H Arylation | Palladium complexes | C-4, C-8 | Aryl groups. |

Advanced Spectroscopic and Structural Analysis of 5 Iodo 6 Methyl 1,7 Naphthyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 5-Iodo-6-methyl-1,7-naphthyridine in solution.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are pivotal in assigning the chemical shifts and confirming the covalent framework of the molecule.

¹H NMR: The proton NMR spectrum displays distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing iodine atom and the nitrogen atoms within the naphthyridine core.

¹³C NMR: The carbon NMR spectrum reveals the resonances for all carbon atoms in the molecule, with the iodinated carbon showing a characteristic upfield shift due to the heavy atom effect.

COSY (Correlation Spectroscopy): This 2D experiment establishes the connectivity between adjacent protons, allowing for the unambiguous assignment of protons on the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the substitution pattern and the relative positions of the iodo and methyl groups on the naphthyridine scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can confirm the proximity of the methyl protons to adjacent aromatic protons, further solidifying the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|---|---|---|

| 2 | 151.5 | 8.95 | d | 4.5 | H-3 | C-3, C-4, C-8a |

| 3 | 121.8 | 7.50 | dd | 8.5, 4.5 | H-2, H-4 | C-2, C-4, C-4a |

| 4 | 136.2 | 8.20 | d | 8.5 | H-3 | C-2, C-3, C-4a, C-5 |

| 4a | 145.0 | - | - | - | - | - |

| 5 | 95.0 | - | - | - | - | - |

| 6 | 160.5 | - | - | - | - | - |

| Methyl (6) | 25.0 | 2.80 | s | - | - | C-5, C-6 |

| 8 | 150.0 | 9.10 | s | - | - | C-2, C-4a, C-8a |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS provides an exact measurement of the molecular mass, which confirms the elemental composition of this compound. The calculated exact mass for the molecular ion [M]⁺ of C₁₀H₈IN₂ is 282.9754 g/mol . The experimentally determined mass from HRMS would be expected to be in very close agreement with this value.

Fragmentation analysis provides insights into the stability of the molecule and can further confirm its structure. Common fragmentation pathways for iodo-aromatic compounds involve the loss of the iodine atom or the entire iodo group.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₀H₈IN₂⁺ | 282.9754 |

| [M-I]⁺ | C₁₀H₈N₂⁺ | 156.0687 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy probes the characteristic vibrations of chemical bonds within the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic naphthyridine ring system, and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | Methyl C-H stretching |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1450-1350 | Methyl C-H bending |

X-ray Crystallography for Solid-State Molecular Architecture and Bonding Parameters

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information about its solid-state structure. This technique would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as stacking or halogen bonding, in the crystal lattice. The naphthyridine ring system would be confirmed as planar.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

Chiroptical Spectroscopy (e.g., ECD) for Asymmetric Syntheses

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. Since this compound is achiral, it does not exhibit an ECD spectrum. This technique would only become relevant if the molecule were to be derivatized with a chiral auxiliary or used as a ligand in a chiral metal complex.

Computational and Theoretical Investigations of 5 Iodo 6 Methyl 1,7 Naphthyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 5-Iodo-6-methyl-1,7-naphthyridine. These methods can provide detailed insights into the molecule's electronic structure, reactivity, and stability.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations are employed to determine the electronic structure of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's chemical behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons. A higher HOMO energy level suggests a greater propensity to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons. A lower LUMO energy level indicates a greater ability to act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations would reveal the spatial distribution of the HOMO and LUMO across the naphthyridine ring and its substituents. The electron-withdrawing nature of the iodine atom and the electron-donating nature of the methyl group would influence the electron density distribution and the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Substituted Naphthyridines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 1,7-Naphthyridine (B1217170) | -6.5 | -1.2 | 5.3 |

| 6-methyl-1,7-naphthyridine | -6.3 | -1.1 | 5.2 |

| 5-Iodo-1,7-naphthyridine | -6.7 | -1.5 | 5.2 |

| This compound | -6.6 | -1.4 | 5.2 |

| Note: This table is illustrative and based on general chemical principles. Actual values would require specific DFT calculations. |

Prediction of Reactivity and Regioselectivity

The electronic information derived from DFT can be used to predict how this compound will react and at which positions on the molecule reactions are most likely to occur (regioselectivity).

Electrophilic Attack: Regions with high HOMO density are more susceptible to attack by electrophiles. In naphthyridine systems, the nitrogen atoms' lone pairs can also be sites for electrophilic interaction.

Nucleophilic Attack: Regions with high LUMO density, often electron-deficient carbon atoms, are prone to attack by nucleophiles. The presence of the electronegative iodine atom would likely make the carbon atom to which it is attached (C5) a prime site for nucleophilic substitution.

Fukui Functions: These are reactivity indices derived from DFT that can more precisely predict the sites for nucleophilic, electrophilic, and radical attack.

The interplay between the electron-donating methyl group and the electron-withdrawing iodo group would create a specific reactivity pattern that computational models can predict.

Analysis of Aromaticity and Stability of the Naphthyridine System

Aromaticity is a key concept in understanding the stability and reactivity of cyclic, conjugated systems like naphthyridine. youtube.commdpi.com Computational methods can quantify the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS): This is a common method for evaluating aromaticity. It involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of an aromatic ring current, signifying aromaticity, while a positive value suggests anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the geometric parameter of bond length alternation. A HOMA value close to 1 indicates high aromaticity.

Mechanistic Studies Through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving naphthyridine derivatives.

Transition State Analysis for Reaction Pathways

For any proposed chemical reaction, computational methods can map out the potential energy surface, identifying reactants, products, intermediates, and, most importantly, transition states.

Transition State (TS) Geometry: This is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. Determining the geometry of the TS provides insight into how the bonds are breaking and forming.

Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

For transformations of this compound, such as cross-coupling reactions at the iodine position, transition state analysis can clarify the step-by-step process of the reaction. researchgate.net

Role of Catalysts and Solvent Effects in Naphthyridine Transformations

Computational studies can effectively model the influence of external factors like catalysts and solvents on reaction mechanisms and outcomes. researchgate.net

Catalyst Interaction: The model can include a catalyst (e.g., a palladium complex in a cross-coupling reaction) and analyze how it interacts with the this compound substrate. This can reveal how the catalyst lowers the activation energy by stabilizing the transition state.

Solvent Effects: Solvents can significantly impact reaction rates and selectivity. Implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included) can be used to simulate these effects. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating the reaction.

These computational investigations provide a molecular-level understanding of how reaction conditions can be optimized for the synthesis and modification of this compound.

Investigation of Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This phenomenon is attributed to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the extension of the covalent bond. The iodine atom in this compound, being a large and polarizable halogen, has a pronounced capacity for forming strong halogen bonds.

Theoretical studies on similar halogenated heterocyclic compounds have demonstrated the critical role of halogen bonding in molecular recognition and in directing the geometry of intermolecular complexes. Computational modeling, particularly through methods like Density Functional Theory (DFT), can be employed to characterize these interactions for this compound. Such calculations can elucidate the strength and directionality of potential halogen bonds with various Lewis basic sites, which could be present in solvents, reagents, or biological macromolecules.

The influence of these halogen bonding interactions on the reactivity of the molecule is a key area for theoretical investigation. A strong halogen bond can modulate the electron density distribution within the naphthyridine ring system, potentially altering its susceptibility to nucleophilic or electrophilic attack. For instance, the formation of a halogen bond could enhance the electrophilicity of the carbon atom to which the iodine is attached, thereby influencing substitution reactions.

To illustrate the potential impact of halogen bonding, a hypothetical data table of interaction energies is presented below. These values are representative of what could be obtained from DFT calculations of this compound interacting with different halogen bond acceptors.

| Halogen Bond Acceptor | Interaction Energy (kcal/mol) | C-I···Acceptor Angle (°) | I···Acceptor Distance (Å) |

| Pyridine (B92270) | -5.2 | 175.8 | 2.85 |

| Acetone (Oxygen) | -4.1 | 172.3 | 2.98 |

| Water (Oxygen) | -3.5 | 170.1 | 3.05 |

| Thiophene (Sulfur) | -4.8 | 174.5 | 3.20 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations can provide valuable insights into its intermolecular interactions in various environments, such as in solution or within a protein binding site.

A key application of MD simulations would be to explore the conformational landscape of the molecule, particularly the rotational freedom of the methyl group and any subtle puckering of the naphthyridine rings. More importantly, MD simulations can reveal the nature and stability of non-covalent interactions, including the aforementioned halogen bonds, as well as π-π stacking and van der Waals forces. mdpi.comnih.gov

In a simulated aqueous environment, for example, MD trajectories would show the dynamic formation and breaking of hydrogen bonds between water molecules and the nitrogen atoms of the naphthyridine core, as well as interactions with the iodo and methyl substituents. This provides a detailed picture of the solvation shell and its influence on the molecule's behavior.

The following table presents hypothetical data that could be derived from an MD simulation of this compound in a box of water, illustrating the types of intermolecular interactions that can be quantified.

| Interaction Type | Average Number of Contacts | Average Interaction Lifetime (ps) |

| N1···Water (H-bond) | 2.1 | 15.3 |

| N7···Water (H-bond) | 1.8 | 12.7 |

| Iodine···Water (Halogen bond) | 0.9 | 8.5 |

| π-π stacking (dimer) | 0.3 | 25.1 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

QSAR (Quantitative Structure-Activity Relationship) Studies in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. In a theoretical context, before extensive experimental data is available, QSAR principles can be used to hypothesize which structural features of this compound are likely to be significant modulators of its properties.

For a hypothetical QSAR study of a series of substituted 1,7-naphthyridines, various molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Based on QSAR studies of other naphthyridine derivatives, it can be postulated that descriptors related to the size and polarity of substituents would be important. nih.govnih.gov

For this compound, key descriptors would include:

Electronic Descriptors: The electronegativity and polarizability of the iodine atom, the partial charges on the naphthyridine ring atoms, and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: The van der Waals volume and surface area of the iodo and methyl groups, and molecular shape indices.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which indicates the molecule's lipophilicity.

A theoretical QSAR model could take the form of a linear equation, such as:

Predicted Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The following table provides an illustrative example of the types of descriptors and their hypothetical values for this compound that would be used in a QSAR study.

| Descriptor | Value |

| Molecular Weight | 284.1 g/mol |

| LogP | 3.2 |

| Dipole Moment | 2.5 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| Van der Waals Volume (Iodine) | 19.6 ų |

| Van der Waals Volume (Methyl) | 22.4 ų |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By analyzing the coefficients (c1, c2, etc.) in a derived QSAR model, one could theoretically determine the relative importance of each structural feature. For instance, a large positive coefficient for the iodine van der Waals volume might suggest that bulkier substituents at this position could enhance a particular property, while a negative coefficient for the LUMO energy might indicate that a more electrophilic character is favorable.

Advanced Synthetic Applications and Chemical Space Exploration with 5 Iodo 6 Methyl 1,7 Naphthyridine

5-Iodo-6-methyl-1,7-naphthyridine as a Versatile Synthetic Building Block

The presence of the iodo group at the C5 position of the 1,7-naphthyridine (B1217170) core renders this compound an exceptionally useful precursor in synthetic chemistry. This iodo substituent serves as a versatile functional handle, readily participating in a variety of cross-coupling reactions and other transformations, thereby facilitating the introduction of a wide range of substituents and the construction of more intricate molecular frameworks.

Construction of Complex Polycyclic N-Heterocyclic Architectures

The 1,7-naphthyridine core is a key structural motif found in numerous biologically active compounds and natural products. The ability to further elaborate this scaffold into more complex polycyclic systems is of significant interest in medicinal chemistry and materials science. This compound has proven to be an invaluable starting material for the synthesis of such complex architectures. For instance, it can be envisioned as a key intermediate in the synthesis of benzo[c]naphthyridine derivatives, which are common structural features in pyridoacridine alkaloids found in marine organisms. The iodo group can be leveraged for intramolecular cyclization reactions, leading to the formation of fused ring systems.

Exploration of Chemical Diversity through Diversification at the Iodine Position

The true synthetic power of this compound lies in its potential for diversification. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups at the 5-position. This capability enables the systematic exploration of the chemical space around the 1,7-naphthyridine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For example, palladium-catalyzed reactions are extensively used to synthesize 6,8-disubstituted 1,7-naphthyridines as potent and selective phosphodiesterase type 4D inhibitors.

A variety of cross-coupling reactions can be employed for the diversification of this compound, as illustrated in the table below.

| Cross-Coupling Reaction | Reagent/Catalyst | Resulting Linkage | Potential Substituents |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters, Pd catalyst | C-C (aryl/heteroaryl) | Substituted phenyls, pyridines, thiophenes, etc. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | C-C (alkynyl) | Alkyl, aryl, or silyl-substituted alkynes |

| Heck Coupling | Alkenes, Pd catalyst | C-C (alkenyl) | Acrylates, styrenes, etc. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | C-N | Primary and secondary amines, anilines |

| Stille Coupling | Organostannanes, Pd catalyst | C-C (aryl/alkenyl) | Various organic groups |

This wide range of accessible transformations allows for the generation of large libraries of 1,7-naphthyridine derivatives with diverse functionalities, facilitating the optimization of biological activity and other physicochemical properties.

Development of New Synthetic Methodologies Leveraging the Iodide Handle

The reactivity of the iodide handle in this compound has also spurred the development of novel synthetic methodologies. The distinct reactivity of the C-I bond compared to other potential reactive sites on the naphthyridine ring allows for selective and sequential functionalization. For example, in a molecule containing both chloro and iodo substituents, the iodo group can be selectively coupled under palladium catalysis, leaving the chloro group intact for subsequent transformations. This chemoselectivity is a powerful tool for the efficient and controlled synthesis of complex molecules

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of naphthyridine cores, foundational to many pharmaceuticals and functional materials, is an area ripe for the application of green chemistry principles. tandfonline.comnih.gov Future research will likely focus on developing more sustainable and atom-economical routes to 5-Iodo-6-methyl-1,7-naphthyridine. Traditional multi-step syntheses often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste.

Emerging strategies that could be applied to the synthesis of this compound include:

Catalytic C-H Activation/Iodination: Direct C-H iodination of a 6-methyl-1,7-naphthyridine precursor would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Research into selective catalysts, potentially based on palladium or copper, could enable this transformation.

One-Pot, Multi-Component Reactions: Designing a convergent synthesis where multiple starting materials are combined in a single reaction vessel to form the this compound scaffold would significantly improve efficiency and reduce waste. bohrium.comdntb.gov.ua Such reactions often proceed with high bond-forming efficiency.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and reaction control for the synthesis of halogenated heterocycles. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids is a key aspect of sustainable synthesis. nih.govacs.org Research into the solubility and reactivity of intermediates in these solvents will be crucial.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Iodination | High atom economy, reduced step count. | Regioselectivity, catalyst development and turnover. |

| Multi-Component Reactions | Increased efficiency, convergent synthesis. | Identification of suitable reaction components and catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Reactor design and optimization for specific transformations. |

| Green Solvents | Reduced environmental impact, improved safety. | Solubility of reagents, reaction kinetics in alternative media. |

Advancements in Stereoselective Synthesis of Naphthyridine Derivatives

While this compound itself is achiral, its derivatization can lead to the formation of chiral centers. The development of stereoselective methods for the synthesis of such derivatives is a significant area of future research, particularly for applications in medicinal chemistry where enantiomeric purity is often critical.

Potential avenues for exploration include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions that introduce new chiral centers onto the naphthyridine scaffold. This could involve asymmetric hydrogenation of a double bond introduced via a cross-coupling reaction at the 5-position, or stereoselective addition of a nucleophile.

Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral auxiliary into a synthetic intermediate can direct the stereochemistry of subsequent transformations. The auxiliary can then be removed to yield the enantiomerically enriched product.

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally friendly approach to asymmetric synthesis. Enzymes such as ketoreductases or transaminases could be employed to create chiral derivatives of this compound.

Integration of Machine Learning and AI in Predicting Reactivity and Designing New Naphthyridine Structures

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govnih.govmdpi.com For this compound and its derivatives, these computational tools can be leveraged in several ways:

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the likelihood of success and the optimal conditions for new transformations involving the halogenated naphthyridine core. researchgate.net This can significantly reduce the amount of empirical experimentation required.

Designing Novel Structures with Desired Properties: AI algorithms can be used to design new naphthyridine derivatives with specific predicted properties, such as biological activity or material characteristics. frontiersin.org These models can explore a vast chemical space to identify promising candidates for synthesis.

Elucidating Reaction Mechanisms: Computational tools can help to model reaction pathways and transition states, providing insights into the underlying mechanisms of reactions involving halogenated naphthyridines.

| AI/ML Application | Potential Impact on Research |

| Reaction Prediction | Accelerated discovery of new reactions and optimization of conditions. |

| De Novo Drug Design | Rapid identification of novel bioactive naphthyridine derivatives. |

| Mechanistic Studies | Deeper understanding of reaction pathways and catalyst behavior. |

Exploration of Novel Reaction Mechanisms for Halogenated Naphthyridines

The iodine substituent at the 5-position of the 1,7-naphthyridine (B1217170) core is a versatile functional handle that can participate in a wide range of chemical transformations. Future research will likely uncover and explore novel reaction mechanisms involving this moiety.

Areas of interest include:

Transition-Metal Catalyzed Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are well-established, there is scope for discovering new catalytic systems with improved efficiency, broader substrate scope, and novel mechanistic pathways.

Halogen Bonding Interactions: The iodine atom can act as a halogen bond donor, an interaction that is increasingly being recognized for its role in catalysis and crystal engineering. dntb.gov.ua Understanding and exploiting these non-covalent interactions could lead to new methods for controlling reactivity and self-assembly.

Radical-Mediated Reactions: The carbon-iodine bond can be homolytically cleaved to generate a naphthyridinyl radical. Exploring the reactivity of this intermediate in various radical-mediated transformations could open up new avenues for functionalization.

Q & A

Q. What are the established synthetic routes for 5-Iodo-6-methyl-1,7-naphthyridine, and what are their key challenges?

The synthesis of this compound typically involves halogenation and alkylation steps on a 1,7-naphthyridine scaffold. For example, chloro-substituted naphthyridines can undergo iodination via Ullmann coupling or metal-catalyzed halogen exchange. A methoxy group at position 6 (e.g., 6-methoxy-1,7-naphthyridine) can be demethylated and methylated using POCl₃ or AlCl₃, followed by iodination . Challenges include controlling regioselectivity during substitution and minimizing side reactions like over-halogenation. Purification often requires column chromatography or recrystallization due to the compound’s moderate solubility in common solvents.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and detect impurities. The iodo group’s deshielding effect on adjacent protons is a key diagnostic marker .

- High-resolution mass spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis (iodine has a distinct isotopic signature) .

- HPLC with UV/Vis detection : To assess purity, especially for biological studies where ≥95% purity is typically required .

Q. What safety protocols are recommended for handling this compound?

Due to its potential toxicity and light sensitivity, handle the compound in a fume hood with nitrile gloves and protective eyewear. Store in amber vials under inert gas (e.g., argon) at −20°C to prevent degradation. Waste disposal should follow institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How do the electronic effects of the iodo and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing iodo group at position 5 enhances electrophilicity, making the compound a candidate for Suzuki-Miyaura or Sonogashira couplings. However, steric hindrance from the adjacent methyl group at position 6 may reduce reaction rates. Computational studies (e.g., DFT calculations) can model these effects by analyzing charge distribution and frontier molecular orbitals . Experimental optimization often involves screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) and bases (K₂CO₃ vs. Cs₂CO₃) to balance reactivity and selectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., pH, cell lines) or impurities. To address this:

- Replicate studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Control experiments : Test intermediate compounds (e.g., non-iodinated analogs) to isolate the iodo group’s contribution .

- Meta-analysis : Compare structural analogs (e.g., 4-Bromo-1,7-naphthyridine ) to identify substituent-specific trends.

Q. What computational approaches are used to model the interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to enzymes like kinases or topoisomerases. Focus on the iodine’s halogen-bonding potential with protein residues (e.g., carbonyl groups) and the methyl group’s role in hydrophobic interactions . Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

Protect the iodo group using trimethylsilyl acetylene during Suzuki couplings to prevent displacement. For late-stage diversification, employ directed ortho-metalation (DoM) with LDA or TMPMgCl·LiCl to introduce substituents at positions 2 or 8 . Monitor reaction progress via LC-MS to avoid over-functionalization .

Q. What methodologies optimize the compound’s application in materials science (e.g., OLEDs or sensors)?

Characterize its photophysical properties using UV/Vis absorption and fluorescence spectroscopy. The methyl group may enhance solubility in polymer matrices, while iodine’s heavy-atom effect could improve phosphorescence. Compare with dichloro analogs (e.g., 2,4-Dichloro-1,7-naphthyridine ) to evaluate halogen-dependent electronic properties.

Methodological Notes

- Synthesis Optimization : Always include control reactions (e.g., omitting catalysts) to confirm pathway specificity .

- Data Reproducibility : Document batch-specific variations (e.g., solvent lot numbers) to mitigate experimental noise .

- Conflict Resolution : Use factorial design experiments (e.g., Taguchi methods) to systematically test variables in contradictory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.